N,N,3-trimethylpiperidin-4-amine

Description

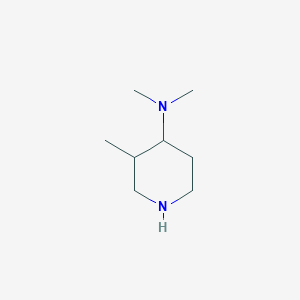

N,N,3-Trimethylpiperidin-4-amine (CAS 1249616-50-9) is a piperidine derivative with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It features three methyl substituents: two on the nitrogen atom at position 4 (N,N-dimethyl) and one at position 3 of the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

N,N,3-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVOPHDUSUCYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620994 | |

| Record name | N,N,3-Trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396133-23-6 | |

| Record name | N,N,3-Trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethylpiperidin-4-amine typically involves multi-component reactions. One common method is the reductive amination of 3-methylpiperidin-4-one with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of dual-functional ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N-dimethylpiperidin-4-amine.

Substitution: Various substituted piperidines depending on the substituent used.

Scientific Research Applications

N,N,3-Trimethylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N,3-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Patterns and Molecular Properties

The table below compares N,N,3-trimethylpiperidin-4-amine with structurally related piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1249616-50-9 | C₈H₁₈N₂ | 142.24 | N,N-dimethyl, 3-methyl |

| 1,3,3-Trimethylpiperidin-4-amine | 1369161-64-7 | C₈H₁₈N₂ | 142.24 | 1-methyl, 3,3-dimethyl |

| N,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine | - | C₁₃H₁₇F₃N₂ | ~262.29 (estimated) | N-methyl, 3-methyl, 2-(trifluoromethyl)phenyl |

| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride | 1261233-16-2 | C₁₃H₂₀Cl₂N₂ | 275.22 | N-methyl, 4-chlorobenzyl, hydrochloride salt |

| 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1089279-90-2 | C₁₄H₂₁N₃O₃ | 279.34 | N,N-dimethyl, 3-methoxy-4-nitrophenyl |

Key Observations:

- Substituent Effects :

- This compound is less sterically hindered compared to analogs with aromatic or bulky substituents (e.g., trifluoromethylphenyl or chlorobenzyl groups) .

- The presence of electron-withdrawing groups (e.g., nitro in 1089279-90-2) or halogenated aromatic rings (e.g., 1261233-16-2) increases molecular weight and may enhance receptor-binding specificity in drug design .

- 1,3,3-Trimethylpiperidin-4-amine (1369161-64-7) shares the same molecular formula as this compound but differs in substituent positions, leading to distinct conformational preferences .

Stability and Handling

- This compound : Storage conditions are unspecified, but similar amines typically require protection from moisture and oxygen .

- Salt Forms : Hydrochloride salts (e.g., 1261233-16-2) exhibit improved stability and solubility, making them preferable for pharmaceutical formulations .

- Nitroso Derivatives : Compounds like N,4-dimethyl-1-nitrosopiperidin-3-amine are thermally sensitive, necessitating low-temperature storage .

Biological Activity

N,N,3-trimethylpiperidin-4-amine is a piperidine derivative that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with three methyl groups attached to the nitrogen atom. This structural configuration contributes to its unique biological properties, influencing its interaction with various molecular targets.

- Molecular Formula : CHN

- Molar Mass : Approximately 142.24 g/mol

- Appearance : Colorless to pale yellow liquid or solid depending on purity

The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes. The compound may act as a ligand, modulating the activity of neurotransmitter systems and influencing various physiological processes:

- Receptor Interactions : It has been suggested that this compound can interact with neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the specific receptor type involved.

- Enzyme Modulation : The compound may also influence enzyme activity, which can affect metabolic pathways and cellular signaling.

Antimicrobial Activity

Research indicates that piperidine derivatives similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against common pathogens such as:

- Escherichia coli

- Staphylococcus aureus

These findings suggest potential applications in developing antimicrobial agents.

Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). Its interaction with neurotransmitter systems could lead to applications in treating neurological disorders:

- Potential Applications : Research indicates that compounds with similar structures may be effective in managing conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and similar compounds:

- Study on Opioid Receptors :

-

Binding Affinity Studies :

- Investigations into the binding affinities of this compound revealed interactions with receptors involved in neurotransmission. These studies are crucial for understanding its pharmacological profile.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(3,5-Dichlorobenzyl)piperidin-4-ol | CHClNO | Strong binding to chemokine receptors |

| 4-Aminomethyl-N,N,N-trimethylpiperidin | CHN | Enhanced reactivity due to additional amine group |

| 1-(4-Methoxybenzyl)piperidin-4-amine | CHClNO | Potential antiviral properties |

Q & A

Basic: What are the most reliable synthetic routes for N,N,3-trimethylpiperidin-4-amine, and how can purity be validated?

The synthesis of this compound typically involves alkylation or reductive amination of piperidine derivatives. For example, alkylation of 3-methylpiperidin-4-amine with methyl halides under basic conditions (e.g., sodium hydride in acetonitrile) can introduce additional methyl groups . To ensure purity, validate reactions using ¹H/¹³C NMR to confirm substitution patterns and elemental analysis to verify stoichiometry. For instance, in related piperidine derivatives, NMR peaks for methyl groups appear at δ ~2.1–2.5 ppm, while amine protons resonate at δ ~1.5–2.0 ppm .

Advanced: How can reaction conditions be optimized to minimize byproducts during alkylation of the piperidine core?

Byproduct formation (e.g., over-alkylation) is common in piperidine alkylation. Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions, as seen in analogous syntheses of ethyl-substituted piperidines .

- Catalyst selection : Copper(I) bromide (0.1–1.0 eq.) enhances regioselectivity in similar amine alkylations, as demonstrated in the synthesis of N-cyclopropylpyrazol-4-amine derivatives .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction homogeneity, increasing yields by ~20% in related systems .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm methyl group positions and amine proton environments. For example, tertiary amines in similar compounds show no NH peaks due to rapid proton exchange .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₉H₂₀N₂: calculated 156.16 g/mol) and detects isotopic patterns .

- Melting Point Analysis : Consistent melting ranges (e.g., 104–107°C for structurally related amines) indicate purity .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Unexpected shifts often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., chair-flipping in piperidine rings) by observing peak coalescence at elevated temperatures .

- DFT Calculations : Compare experimental ¹³C shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as applied to triazine-piperidine hybrids with complex substitution patterns .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as tertiary amines can irritate mucous membranes .

- Waste Disposal : Segregate amine waste and neutralize with dilute HCl before disposal to prevent environmental contamination .

Advanced: How can nitrosamine contamination risks be assessed during synthesis or storage?

- Risk Evaluation : Screen for secondary/tertiary amines and nitrosating agents (e.g., nitrites) in raw materials using LC-MS/MS .

- Process Controls : Avoid reagents like dimethylamine or sodium nitrite in amine synthesis workflows .

- Stability Studies : Monitor for N-nitrosamine formation under accelerated storage conditions (40°C/75% RH) using GC-NPD .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., serotonin receptors) at concentrations of 1–100 µM .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced: What computational methods support structure-activity relationship (SAR) studies for piperidine derivatives?

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl groups) with antileukemic activity, as demonstrated for triazine-piperidine hybrids .

- Molecular Docking : Simulate binding to targets (e.g., DNA topoisomerase II) using AutoDock Vina to prioritize synthetic targets .

Basic: How can solubility challenges be addressed for in vivo studies?

- Salt Formation : Prepare hydrochloride salts (e.g., using HCl in ethanol) to enhance aqueous solubility, as shown for N-(1-benzylpiperidin-4-yl) derivatives .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) for intravenous administration .

Advanced: What strategies mitigate racemization in chiral piperidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.